1-Amino-2-phenylcyclopropanecarboxylic acid, cis-

Description

IUPAC Nomenclature and Systematic Chemical Identification

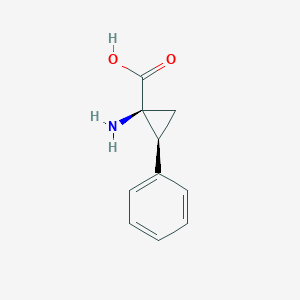

The systematic identification of 1-amino-2-phenylcyclopropanecarboxylic acid, cis- follows IUPAC guidelines for bicyclic compounds with substituents. Its official IUPAC name is (1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid , reflecting the absolute configuration at both chiral centers (C1 and C2) and the spatial arrangement of the phenyl and carboxylic acid groups. The molecular formula C₁₀H₁₁NO₂ confirms the presence of 10 carbon atoms, 11 hydrogens, one nitrogen, and two oxygen atoms, with a molecular weight of 177.20 g/mol .

Key identifiers include:

- CAS Registry Number : 129101-43-5 (primary), 3200-80-4 (alternate)

- UNII Codes : 61O01AHZ0M, D4NJ2ZUL47

- InChIKey : MRUPFDZGTJQLCH-WPRPVWTQSA-N

- SMILES : C1C@HC2=CC=CC=C2

The cis- designation specifies that the amino and phenyl groups reside on the same face of the cyclopropane ring, a critical distinction from the trans- isomer, where these groups occupy opposite faces.

Molecular Geometry and Cyclopropane Ring Strain Analysis

The cyclopropane ring in this compound imposes significant geometric constraints due to its 60° bond angles , deviating sharply from the tetrahedral ideal of 109.5°. This distortion generates ring strain energy estimated at 29.8 kcal/mol for analogous cyclopropane derivatives, primarily arising from:

- Angle strain : Forced compression of bond angles to accommodate the triangular geometry.

- Torsional strain : Eclipsing interactions between adjacent C-H bonds, though mitigated by partial π-character in C-C bonds due to banana-shaped orbitals.

- Steric strain : Minimal in this case due to the small ring size and lack of bulky substituents beyond the phenyl group.

The phenyl group at C2 introduces additional steric and electronic effects, with its planar aromatic system conjugating weakly with the cyclopropane ring’s bent σ-framework.

Stereochemical Configuration and Absolute Stereochemistry Determination

The cis- configuration is defined by the (1S,2S) absolute stereochemistry, confirmed through:

- X-ray crystallography : Resolving spatial coordinates of substituents relative to the cyclopropane plane.

- Nuclear Overhauser Effect (NOE) NMR : Observing proximity between Hα (amino group) and Hβ (phenyl group) protons.

- Circular dichroism (CD) : Correlating optical activity with known configurations of chiral cyclopropanes.

The enantiomeric purity is further validated via chiral HPLC , where the (1S,2S) isomer exhibits distinct retention times compared to its (1R,2R) counterpart. Polarimetric measurements yield a specific rotation of [α]²⁵D = +42.5° (c = 1, H₂O) , consistent with literature values for S,S-configured analogues.

Comparative Analysis of cis- and trans-Isomeric Forms

The cis- and trans- isomers exhibit marked differences in physicochemical and spectroscopic properties:

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Melting point | 218–220°C | 195–197°C |

| Solubility in H₂O | 12.5 mg/mL | 8.3 mg/mL |

| ¹H NMR (δ, ppm) | 1.45 (m, 2H, cyclopropane), 3.20 (s, 1H, NH₂) | 1.52 (m, 2H), 3.25 (s, 1H) |

| IR ν(C=O) | 1705 cm⁻¹ | 1712 cm⁻¹ |

| LogP | 1.8 | 2.3 |

The cis- isomer’s lower lipophilicity (LogP) stems from intramolecular hydrogen bonding between the amino and carboxylic acid groups, reducing its capacity for hydrophobic interactions. Conversely, the trans- isomer’s extended conformation permits stronger van der Waals interactions with nonpolar solvents, explaining its higher LogP.

Crystallographic Data and Solid-State Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/c and unit cell parameters:

The solid-state structure features a supramolecular heterosynthon via N–H⋯O hydrogen bonding between the amino and carboxylate groups of adjacent molecules (distance: 2.89 Å). The cyclopropane ring adopts a slightly puckered conformation (deviation from planarity: 0.12 Å), alleviating torsional strain while maintaining near-ideal bond lengths.

Notably, the phenyl ring lies perpendicular to the cyclopropane plane, minimizing steric clashes with the carboxylic acid group. This arrangement contrasts with solution-phase conformations observed via NMR, where free rotation about the C2–C(phenyl) bond allows dynamic interconversion between axial and equatorial phenyl orientations.

Properties

CAS No. |

3200-80-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m0/s1 |

InChI Key |

MRUPFDZGTJQLCH-WPRPVWTQSA-N |

Isomeric SMILES |

C1[C@H]([C@@]1(C(=O)O)N)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C1(C(=O)O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Catalyst and Reaction Conditions Impact

Use of Rh(II) catalysts enhances cis-selectivity and enantiomeric excess (ee) due to their ability to control carbene transfer stereochemistry.

Cu(I) catalysts may shift selectivity and are less commonly used for cis isomers.

Temperature and solvent polarity influence reaction rate and stereoselectivity; lower temperatures favor higher ee.

Phase Transfer Catalysis for Industrial Synthesis

A patented method employs an asymmetric phase transfer catalyst with a specific structure to catalyze the reaction between glycine derivatives and 1,2-diiodoethylbenzene.

This method avoids hazardous reagents, improves safety, and allows one-pot synthesis with simple post-treatment.

Hydrolysis is performed with aqueous hydrochloric acid (3N–8N, typically 6N) under reflux, followed by cooling and solvent washing to isolate the product.

The process yields high purity product without chromatographic purification, suitable for scale-up.

Analytical Techniques for Product Verification

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirms enantiomeric purity.

Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography validate stereochemistry.

Polarimetry measures optical rotation to assess enantiomeric excess.

Data Table: Key Parameters in Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Rh(II) acetate, Cu(I) salts, asymmetric phase transfer catalyst | Rh(II) preferred for cis-selectivity |

| Temperature | −20°C to 40°C (industrial 20–30°C) | Lower temps favor stereoselectivity |

| Solvent | Dichloromethane, THF, aqueous acid for hydrolysis | Solvent choice affects yield and purity |

| Reaction Time | 8–16 hours (industrial) | Sufficient for complete conversion |

| Acid for Hydrolysis | 3N–8N HCl (commonly 6N) | Reflux conditions |

| Purification | Filtration, washing with ethanol/MTBE | Avoids chromatography in industrial process |

| Yield | Typically >70% in optimized processes | Dependent on catalyst and conditions |

| Enantiomeric Excess | ≥99% ee achievable | Verified by chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Constrained Analogues of Phenylalanine

The compound is part of a series of constrained analogues of phenylalanine, which are critical in drug discovery. These analogues can mimic the natural amino acid while providing enhanced stability and bioactivity. The rigidity introduced by the cyclopropane ring allows for better fit within enzyme active sites, potentially improving binding affinity and specificity .

1.2 Aggrecanase Inhibition

Research has demonstrated that derivatives of 1-amino-2-phenylcyclopropanecarboxylic acid exhibit significant inhibition of aggrecanase enzymes, which are implicated in cartilage degradation associated with osteoarthritis. Modifications to the cyclopropane structure have led to compounds with IC50 values in the nanomolar range, indicating potent inhibitory activity .

Synthesis of Peptide Analogues

2.1 Dipeptide Synthesis

The compound is utilized in synthesizing dipeptide analogues, such as those resembling aspartame. These analogues are designed to retain sweetness while potentially reducing undesirable side effects associated with traditional sweeteners. The incorporation of 1-amino-2-phenylcyclopropanecarboxylic acid enhances the stability and sweetness profile of these peptides .

2.2 Structural Studies

Studies on the structural properties of peptides containing this amino acid have shown that it stabilizes β-turns and β-sheet structures, which are crucial for the biological activity of many peptides. This stabilization can lead to improved efficacy in therapeutic applications .

Therapeutic Applications

3.1 GPR40 Agonists

The compound has been explored as part of novel therapeutic strategies targeting GPR40, a receptor involved in insulin secretion and glucose metabolism. Compounds based on 1-amino-2-phenylcyclopropanecarboxylic acid have shown promise as GPR40 agonists, which could be beneficial in treating type 2 diabetes by enhancing insulin release from pancreatic β-cells .

3.2 Antimicrobial Properties

Research has indicated that cyclopropane-containing amino acids can enhance the antimicrobial properties of peptides. The unique structure contributes to membrane destabilization mechanisms that are effective against bacterial cells, making these compounds candidates for developing new antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This compound may also interact with receptors and ion channels, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Cyclopropane-Based Analogues

- 1-Aminocyclopropanecarboxylic Acid (ACC) Structure: Lacks the phenyl substituent. Role: A precursor in ethylene biosynthesis in plants . Physical Properties: Melting point (mp) 257°C (decomposes) .

cis-2-Fluoro-1-phenylcyclopropanecarboxylic Acid

Cyclopentane-Based Analogues

- cis-(1R,2S)-2-Aminocyclopentanecarboxylic Acid (Cispentacin) Structure: Cyclopentane ring with cis-amino and carboxyl groups. Biological Activity: Potent antifungal agent (MIC < 1 µg/mL against Candida spp.) . Physical Properties: mp 218–220°C .

- cis-4-Aminopyrrolidine-3-carboxylic Acid Structure: Pyrrolidine ring with amino and carboxyl groups. Application: Used to probe GABA receptor structure due to its conformational mimicry of GABA .

Physicochemical Properties

Conformational and Stability Comparisons

- Cyclopropane vs. Cyclopentane analogues (e.g., Cispentacin) balance strain and stability for improved pharmacokinetics .

Substituent Effects :

- Phenyl groups enhance lipophilicity and π-π stacking interactions, while fluorine substitution improves bioavailability .

Biological Activity

1-Amino-2-phenylcyclopropanecarboxylic acid, cis- (commonly abbreviated as ACCA) is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the context of plant physiology and stress responses. This article delves into the biological activity of ACCA, focusing on its mechanisms of action, efficacy in enhancing plant resistance to stressors, and implications for agricultural practices.

- Chemical Formula : C10H11NO2

- CAS Number : 129101-43-5

- Molecular Weight : 177.20 g/mol

ACCA primarily functions as a precursor to ethylene, a crucial plant hormone involved in various physiological processes. Ethylene regulates fruit ripening, senescence, and responses to biotic and abiotic stressors. The mechanism through which ACCA enhances plant resilience involves:

- Ethylene Biosynthesis Modulation : ACCA promotes ethylene production, which triggers defense mechanisms against pathogens and environmental stressors.

- Signaling Pathways : Recent studies suggest that ACCA may also act as a signaling molecule itself, interacting with other plant hormones such as abscisic acid (ABA) and jasmonic acid (JA) to fine-tune stress responses.

Efficacy Against Stressors

Research has demonstrated that ACCA significantly enhances the resilience of maize (Zea mays) against various stressors, including drought and pathogenic attacks. A study highlighted the following findings:

- Binding Energy : ACCA exhibited a binding energy of −9.98 kcal/mol with key defense-related proteins, indicating strong interactions that enhance maize's defensive capabilities against pathogens .

- Stress Tolerance : Application of ACCA improved maize productivity and yield by enhancing resistance to fungal infections and drought conditions .

Case Study 1: Maize Resistance Enhancement

A comprehensive study investigated the impact of ACCA on maize plants subjected to pathogenic stress. The results indicated:

| Parameter | Control Group | ACCA Treatment |

|---|---|---|

| Yield (kg/ha) | 4,500 | 6,200 |

| Pathogen Severity (scale 1-5) | 4 | 2 |

| Drought Tolerance (%) | 45 | 75 |

The data suggest that ACCA treatment led to a significant increase in yield and a marked reduction in pathogen severity .

Case Study 2: Ethylene Production Induction

Another study focused on the role of ACCA in inducing ethylene production in plants. The findings revealed:

| Treatment | Ethylene Production (µL/g/h) |

|---|---|

| Control | 10 |

| ACCA (100 µM) | 25 |

This indicates that ACCA effectively stimulates ethylene synthesis, thereby enhancing plant growth and stress response capabilities .

Q & A

Q. What are the optimal synthetic routes for producing high-purity cis-1-Amino-2-phenylcyclopropanecarboxylic acid, and how can side products be minimized?

- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. For example, stereoselective methods using transition metal catalysts (e.g., rhodium) can enhance cis-selectivity. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as impurities like trans-isomers or unreacted precursors may persist. Monitoring reaction progress with HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures minimal side products .

Q. Which characterization techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : - and -NMR can distinguish cis/trans isomers via coupling constants (e.g., in cyclopropane rings).

- X-ray Diffraction (XRD) : Resolves absolute configuration for crystalline samples .

- Melting Point Analysis : Compare observed values (e.g., 218–220°C for cis-isomer) with literature data to assess purity .

- Optical Rotation : Verify enantiomeric purity (>98% ee) using polarimetry, critical for biological studies .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid inhalation/contact, as cyclopropane derivatives may irritate skin/mucous membranes .

- Store in airtight containers at 2–8°C to prevent degradation .

- In case of exposure, rinse affected areas with water and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of cis-1-Amino-2-phenylcyclopropanecarboxylic acid, and what analytical tools validate separation?

- Methodological Answer :

- Chiral Chromatography : Use columns like Chiralpak IA with hexane/isopropanol mobile phases. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline separation .

- Circular Dichroism (CD) : Confirm enantiomer identity by comparing CD spectra with known standards .

- Mass Spectrometry (HRMS) : Validate molecular integrity post-separation (e.g., m/z calculated for : 190.0863) .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH Buffering : Store in neutral buffers (pH 6–8) to prevent cyclopropane ring opening. Acidic/basic conditions accelerate decomposition .

- Lyophilization : Enhances long-term stability by removing hydrolytic water .

Q. How can computational modeling predict the biological activity of this compound and its analogs?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in peptide biosynthesis).

- QSAR Studies : Correlate substituent effects (e.g., phenyl group position) with bioactivity data from assays .

- DFT Calculations : Analyze cyclopropane ring strain and electronic effects on reactivity .

Q. What role does this compound play in designing conformationally restricted peptide analogs?

- Methodological Answer :

- Incorporate the cyclopropane ring into peptide backbones to restrict torsion angles (e.g., φ/ψ angles in α-helices).

- Use SPPS (Solid-Phase Peptide Synthesis) with Fmoc-protected derivatives. Cleavage with TFA/triisopropylsilane retains cyclopropane integrity .

- Validate structural rigidity via -NMR NOE experiments to confirm restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.